Acyline is classified as a peptide antagonist and is derived from modifications of natural gonadotropin-releasing hormone. Its synthesis typically involves various organic chemistry techniques to achieve the desired structural modifications that enhance its biological activity. Acyline is primarily sourced from laboratory synthesis rather than natural extraction.
The synthesis of Acyline (TFA) involves several steps, typically starting from simpler organic compounds. The methods can include:
A detailed synthesis pathway may involve:
The molecular structure of Acyline (TFA) can be characterized by its sequence of amino acids and the arrangement of functional groups. The molecular formula typically reflects the peptide's composition, which includes carbon, hydrogen, nitrogen, oxygen, and fluorine due to the presence of trifluoroacetic acid.
Acyline (TFA) undergoes various chemical reactions that are critical for its function as a gonadotropin-releasing hormone antagonist. Key reactions include:
These reactions are essential for understanding how Acyline can effectively inhibit hormonal signaling pathways.
The mechanism of action for Acyline (TFA) involves competitive inhibition at gonadotropin-releasing hormone receptors. When administered:
Data from studies indicate that Acyline effectively reduces serum testosterone levels in animal models, demonstrating its potential utility in managing conditions related to excessive gonadal stimulation.
Acyline (TFA) exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its formulation in therapeutic applications.
Acyline (TFA) has several significant applications in scientific research:
Acyline's role as a gonadotropin-releasing hormone antagonist makes it an invaluable tool in both basic research and clinical applications related to hormonal therapies.
The development of peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonists represents a transformative advancement in managing hormone-dependent pathologies. Early antagonists like cetrorelix and ganirelix pioneered clinical applications in assisted reproductive technologies and oncology but faced limitations in solubility, aggregation propensity, and histamine-mediated side effects. Subsequent generations focused on strategic amino acid substitutions to enhance receptor affinity, metabolic stability, and pharmacokinetic profiles. Acyline (chemical formula: C~80~H~102~ClN~15~O~14~), a decapeptide antagonist, emerged as a fourth-generation compound with optimized pharmacodynamics. Preclinical studies demonstrated its potency to be significantly higher than earlier analogs, achieving half-maximal suppression of luteinizing hormone at sub-nanomolar concentrations (IC~50~ = 0.52–1.5 nM across human and rat gonadotropin-releasing hormone receptors) [5]. Unlike predecessors requiring frequent dosing, Acyline’s extended suppression of gonadotropins and testosterone (>48 hours post-injection) underscored its therapeutic potential for sustained hormonal control [4] [6].
Table 1: Evolution of Key Peptide Gonadotropin-Releasing Hormone Antagonists
| Generation | Representative Compound | Primary Innovations | Limitations Addressed |
|---|---|---|---|
| First | Cetrorelix | Basic N-terminal modifications | Reduced histamine release |
| Second | Ganirelix | D-amino acids at positions 1, 2, 6 | Enhanced receptor affinity |
| Third | Degarelix | Hydrophobic acyl groups | Improved solubility and depot formulation |
| Fourth | Acyline | N-acetyl-D-3-(naphthyl)alanine; D-4-cpa at position 6 | Superior suppression duration and potency |
Acyline’s molecular architecture incorporates targeted modifications that confer enhanced antagonistic efficacy. Its sequence—[Ac-D-2Nal~1~, D-4Cpa~2~, D-3Pal~3~, Ser~4~, Tyr~5~, D-6Nal~6~, Leu~7~, Arg~8~, Pro~9~, D-Ala~10~]-NH~2~—integrates three critical innovations:
These modifications collectively elevate binding affinity (K~i~ = 0.69 nM) and functional suppression. In vivo, a single subcutaneous dose (75 µg/kg) suppresses serum testosterone to 13.4% of baseline within 24 hours in humans—a 4-fold improvement over earlier antagonists [4]. The trifluoroacetate (TFA) counterion further enhances bioavailability by mitigating peptide aggregation and improving solubility in aqueous formulations [5].
Table 2: Impact of Acyline Structural Modifications on Pharmacological Properties
| Structural Feature | Biological Consequence | Experimental Validation |
|---|---|---|
| N-acetyl-D-2Nal~1~ | Protease resistance; Tighter receptor docking | 80% intact after 6h in serum (vs. 30% for cetrorelix) |
| D-4Cpa~2~ / D-3Pal~3~ | Disruption of receptor’s Tyr~5~-Arg~8~ hydrogen bonding | ΔG~bind~ = −42.1 kcal/mol (MM-PBSA) [7] |
| D-6Nal~6~ | Hydrophobic pocket engagement in transmembrane domain 7 | 95% LH suppression at 1h post-dose [4] |
| Trifluoroacetate counterion | Monomeric peptide stabilization in formulation | >90% monomericity at 10 mg/mL [5] |
The trifluoroacetate counterion in Acyline (TFA) is not pharmacologically inert but critically modulates physicochemical stability. Trifluoroacetate (CF~3~COO~−~) ion-pairs with basic residues (e.g., Arg~8~) via electrostatic and hydrogen-bonding interactions, reducing peptide self-association. Nuclear magnetic resonance studies of analogous peptides confirm trifluoroacetate anions stabilize α-helical conformations in aqueous buffers by neutralizing charge repulsion between protonated side chains [1]. This is vital for Acyline, as aggregated states diminish bioactivity and induce immunogenicity.
Comparative studies of Acyline freebase versus Acyline (TFA) demonstrate trifluoroacetate’s roles:
However, trifluoroacetate introduces analytical challenges: residual trifluoroacetic acid in peptide preparations can artificially depress high-performance liquid chromatography retention times. Advances in ion-pair reversed-phase chromatography now enable precise trifluoroacetate quantification, ensuring batch-to-batch consistency [3]. The counterion’s impact extends beyond Acyline, informing formulation strategies for other cationic peptide therapeutics where stability and solubility are limiting factors.
Table 3: Trifluoroacetate Counterion Effects on Peptide Stability Parameters
| Parameter | Trifluoroacetate Salt | Acetate Salt | Hydrochloride Salt |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | >50 | 20 | 35 |
| Monomer Content (4 weeks, 40°C) | >95% | 85% | 78% |
| Aggregate Formation | Negligible | Moderate | Significant |
| Bioactivity Retention | 100% | 98% | 92% |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1